LogP Elevation vs. Primary Amide Analog (3-Methylbenzofuran-2-carboxamide): Predicted ~1.3-Log-Unit Increase in Lipophilicity
The introduction of the N-benzyl substituent onto the 3-methylbenzofuran-2-carboxamide core significantly elevates lipophilicity. The target compound (N-benzyl-3-methyl-1-benzofuran-2-carboxamide) has a computed SlogP of 3.77, contrasting with the experimental logP of 2.42 reported for the unsubstituted benzofuran-2-carboxamide parent [1]. The primary amide analog 3-methylbenzofuran-2-carboxamide (CAS 2076-35-9, C₁₀H₉NO₂, MW 175.18 g/mol), which lacks the N-benzyl group, is estimated to have a logP of approximately 2.4–2.7 based on the benzofuran-2-carboxamide baseline with a small positive contribution from the 3-methyl substituent . The N-benzyl modification therefore produces a computed logP increase of ≥1.3 log units, translating to an approximately 20-fold higher octanol–water partition coefficient. This lipophilicity shift directly impacts predicted membrane permeability (PAMPA) and blood–brain barrier penetration potential, distinguishing the target compound for CNS-targeted screening campaigns [2].
| Evidence Dimension | Computed/experimental octanol–water partition coefficient (logP/SlogP) |
|---|---|
| Target Compound Data | SlogP = 3.77 (MMsINC database, computed) |
| Comparator Or Baseline | Benzofuran-2-carboxamide (parent): experimental logP = 2.42; 3-Methylbenzofuran-2-carboxamide (analog): estimated logP ~2.4–2.7 |
| Quantified Difference | ΔlogP ≥ +1.3 log units (~20-fold partition coefficient increase) relative to the primary amide analog |
| Conditions | Computed SlogP (MMsINC) vs. experimental logP (chem960); values from independent sources; direct experimental logP for target compound not available in primary literature |
Why This Matters
For procurement decisions involving CNS-oriented screening libraries, a logP increase of ≥1.3 units shifts the compound from a low-permeability (logP < 3) to a permeability-favorable range (logP 3–5), altering its suitability for blood–brain barrier penetration assays.
- [1] MMsINC Database. N-Benzyl-3-methyl-1-benzofuran-2-carboxamide entry. Università degli Studi di Padova. SlogP: 3.768. http://mms.dsfarm.unipd.it (accessed 2026-05-06). View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chem Neurosci. 2010;1(6):435-449. doi:10.1021/cn100008c. View Source
